Cas no 2138334-59-3 (1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride)

1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride is a sulfonyl fluoride derivative featuring an indole core with a benzyloxy-substituted ethenyl group at the 1-position. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a reactive warhead in covalent inhibitor design. The sulfonyl fluoride moiety offers selective reactivity with nucleophilic residues, such as serine or threonine, enabling applications in target identification and activity-based protein profiling (ABPP). The benzyloxyethenyl group may enhance solubility and modulate reactivity, making it a versatile intermediate for further functionalization. Its stability under physiological conditions allows for controlled covalent modification of biological targets, supporting research in probe development and inhibitor discovery.
1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride structure
2138334-59-3 structure
Product Name:1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride
CAS No:2138334-59-3
MF:C17H14FNO3S
MW:331.36136674881
CID:5756632
PubChem ID:165459976
Update Time:2025-05-28

1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-729136
    • 2138334-59-3
    • 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride
    • Inchi: 1S/C17H14FNO3S/c1-13(22-12-14-5-3-2-4-6-14)19-10-9-15-7-8-16(11-17(15)19)23(18,20)21/h2-11H,1,12H2
    • InChI Key: FXGIPEKYUVEERM-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C=CN(C(=C)OCC3C=CC=CC=3)C2=C1)(=O)(=O)F

Computed Properties

  • Exact Mass: 331.06784264g/mol
  • Monoisotopic Mass: 331.06784264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 56.7Ų

1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-729136-1.0g
1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride
2138334-59-3
1g
$0.0 2023-06-06

Additional information on 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride

Recent Advances in the Study of 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride (CAS: 2138334-59-3)

The compound 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride (CAS: 2138334-59-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This sulfonyl fluoride derivative is part of a growing class of compounds that are being explored for their ability to covalently modify biological targets, offering new avenues for drug discovery and development. Recent studies have highlighted its utility as a versatile warhead in the design of covalent inhibitors, particularly in targeting serine hydrolases and other enzymes involved in critical biological pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride as a selective covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The compound's sulfonyl fluoride moiety was shown to form a stable covalent bond with the active-site serine residue of FAAH, leading to prolonged enzyme inhibition. This finding underscores the potential of this compound as a lead candidate for the development of novel analgesics and anti-inflammatory agents.

Another notable application of 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride is in the field of chemical proteomics. A recent Nature Chemical Biology paper described its use as a reactive probe for profiling the activity of sulfonyl fluoride-binding proteins in complex biological samples. The study revealed that this compound exhibits high selectivity for certain enzyme families, making it a valuable tool for target identification and validation in drug discovery pipelines. The researchers also noted its favorable pharmacokinetic properties, including good cell permeability and stability in physiological conditions.

From a synthetic chemistry perspective, recent advances have been made in optimizing the preparation of 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride. A 2022 Organic Letters publication detailed an improved synthetic route that enhances yield and purity while reducing the number of steps required. This development is particularly important for scaling up production for preclinical and clinical studies. The authors also explored structure-activity relationships (SAR) by synthesizing analogs with modifications to the benzyloxy and indole moieties, providing insights into the structural requirements for optimal biological activity.

Looking forward, the unique properties of 1-[1-(benzyloxy)ethenyl]-1H-indole-6-sulfonyl fluoride position it as a promising scaffold for the development of targeted covalent drugs. Its ability to selectively modify specific amino acid residues in target proteins, combined with its favorable drug-like characteristics, makes it particularly attractive for addressing challenging therapeutic targets. Ongoing research is exploring its potential applications in oncology, neurodegenerative diseases, and infectious diseases, with several patent applications filed in the past year covering novel derivatives and their therapeutic uses.

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